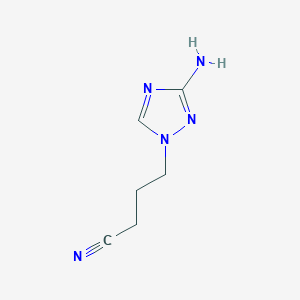

4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile

Beschreibung

Eigenschaften

Molekularformel |

C6H9N5 |

|---|---|

Molekulargewicht |

151.17 g/mol |

IUPAC-Name |

4-(3-amino-1,2,4-triazol-1-yl)butanenitrile |

InChI |

InChI=1S/C6H9N5/c7-3-1-2-4-11-5-9-6(8)10-11/h5H,1-2,4H2,(H2,8,10) |

InChI-Schlüssel |

MGRFHDHWMYSOBQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC(=NN1CCCC#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 3-Amino-1,2,4-triazole Core

The synthesis of the 3-amino-1,2,4-triazole moiety, a key structural component, is commonly achieved via cyclization reactions involving aminoguanidine derivatives. According to US Patent US4628103A, 3-amino-1,2,4-triazole is prepared by reacting an aminoguanidine salt (often the bicarbonate) with formic acid, followed by cyclization of the aminoguanidine formate intermediate under controlled temperature and pH conditions. The aminoguanidine salt itself is produced by condensation of hydrazine hydrate with cyanamide in the presence of an inorganic acid such as sulfuric acid, then isolated as a bicarbonate salt by carbonation in an alkaline medium. This method yields 3-amino-1,2,4-triazole in a purer form and improved yield compared to prior art, with a key step involving simultaneous addition of hydrazine hydrate and formic acid to cyanamide at low temperature (0–10 °C) and pH 6–7, followed by heating to 60–100 °C at pH 7–8 to complete cyclization.

Introduction of the Butanenitrile Side Chain

The attachment of the butanenitrile moiety to the triazole ring is typically achieved by nucleophilic substitution reactions involving halogenated butanenitriles and triazole derivatives or their thione analogs.

A study by Dovbnya et al. (2022) describes the synthesis of (5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles via the reaction of 1,2,4-triazole-3-thione derivatives with halogennitriles such as 4-chlorobutanenitrile in the presence of sodium hydroxide in methanol. This method involves heating the mixture to neutral pH to facilitate nucleophilic substitution of the chlorine by the triazole sulfur atom, forming the corresponding thioether-linked nitrile compound. Although this study focuses on substituted triazoles, the methodology is adaptable for synthesizing 4-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile by replacing the aromatic substituents with amino groups on the triazole ring.

Alternative Synthetic Routes via Propanamides and Succinimides

Another synthetic approach involves the preparation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides as intermediates, which can be further modified to butanenitrile derivatives. Research published in RSC Advances (2018) and PMC articles detail microwave-assisted methods for synthesizing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides starting from N-guanidinosuccinimide and various amines. The process includes nucleophilic ring opening of the succinimide followed by cyclocondensation to close the 1,2,4-triazole ring. This method is efficient for aliphatic amines and can be adapted to introduce nitrile functionality by subsequent chemical transformations.

Use of Strong Bases and Organolithium Reagents

For advanced functionalization, such as enantiomerically pure derivatives or complex substituted triazoles, organolithium reagents like butyllithium or lithium diisopropylamide (LDA) are employed at low temperatures (-78 °C to -50 °C) under inert atmosphere. These reagents facilitate deprotonation and nucleophilic addition reactions with chlorinated nitrile precursors or other electrophiles. The process may involve protective group strategies and acidic workup to yield the desired triazole-nitrile compounds in high purity and yield.

Comparative Data Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitro derivatives of the triazole ring.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and applications of 4-(3-Amino-1H-1,2,4-triazol-1-yl)butanenitrile and related compounds:

Key Observations:

Amino Group vs.

Nitrile Reactivity : The butanenitrile chain offers flexibility and nucleophilicity, contrasting with benzonitrile derivatives (e.g., ), which have rigid aromatic backbones .

Applications: Agrochemicals: Chlorophenyl and trifluoromethyl groups (e.g., RH-6467, II.13.m) improve pesticidal activity via lipophilicity and stability . Pharmaceuticals: The amino group may enhance binding to targets like PDE4B, as seen in triazole-triazine analogs () .

Biologische Aktivität

4-(3-Amino-1H-1,2,4-triazol-1-yl)butanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research and enzyme inhibition. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : CHN

- Molecular Weight : 151.17 g/mol

- CAS Number : 1249067-32-0

Structural Representation

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the amino group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of 3-amino-1,2,4-triazole, including this compound, exhibit promising anticancer properties. A study evaluated several compounds with the triazole scaffold against various cancer cell lines using the XTT assay. Key findings include:

- Cell Lines Tested : MCF-7 (breast cancer), SW480 (colon cancer), A549 (lung cancer).

- Results : Compounds showed significant cytotoxic effects, particularly those with a phenylamino moiety in the triazole structure.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF-7 | 10.5 |

| Compound B | SW480 | 8.2 |

| Compound C | A549 | 12.3 |

Enzyme Inhibition

The compound also exhibits enzyme inhibition activity, particularly against the PDK1 isoform. Studies have shown that it can suppress enzymatic activity at low concentrations:

Table 2: Enzyme Inhibition Efficacy

| Compound | Enzyme Target | IC (µM) |

|---|---|---|

| Compound D | PDK1 | 78.2 |

| Compound E | PDK4 | 87.4 |

These results indicate a selective inhibition profile that could be leveraged for therapeutic applications in cancer treatment.

The mechanism by which this compound induces cell death appears to involve apoptosis. Flow cytometry assays revealed that treated cells exhibited characteristics typical of apoptosis, such as chromatin condensation and increased reactive oxygen species (ROS) levels.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives where the biological efficiency was assessed through in vitro assays. The results indicated that modifications to the triazole core significantly influenced anticancer activity and enzyme inhibition.

Q & A

Basic: What are the standard synthetic protocols for 4-(3-Amino-1H-1,2,4-triazol-1-yl)butanenitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is refluxing 3-amino-1H-1,2,4-triazole with a nitrile-containing precursor (e.g., brominated or chlorinated butanenitrile derivatives) in anhydrous ethanol or DMF. For example:

- Dissolve 0.001 mol of the triazole derivative in absolute ethanol, add glacial acetic acid (5 drops) as a catalyst, and react with 0.001 mol of the nitrile precursor under reflux for 4–6 hours .

- Post-reaction, evaporate the solvent under reduced pressure and purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Optimization Tips: - Temperature: Maintain reflux temperatures (78–100°C) to ensure complete reaction while avoiding thermal decomposition.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but require careful removal due to high boiling points.

- Catalysis: Acidic conditions (e.g., glacial acetic acid) improve reaction rates by protonating the triazole nitrogen .

Advanced: How can researchers address discrepancies in reported biological activities of this compound across different cell lines?

Methodological Answer:

Contradictions in biological activity data (e.g., cytotoxicity variations in MCF-7 vs. T47D cell lines) often arise from differences in experimental design:

Cell Line Heterogeneity: Validate cell line authenticity (STR profiling) and culture conditions (e.g., media composition, passage number) .

Assay Conditions: Standardize protocols for MTT/WST-1 assays (e.g., incubation time, dye concentration) to minimize variability .

Structural Analog Comparison: Use SAR (Structure-Activity Relationship) tables to identify substituent effects. For example:

| Compound Substituent | Cell Line (IC₅₀, μM) | Reference |

|---|---|---|

| 3-Chlorophenyl (1c) | MCF-7: 12.3 | |

| 4-Methoxyphenyl (1h) | T47D: 8.7 | |

| 4-Dimethylamino (1k) | MDA-MB-231: 10.5 |

Mechanistic Profiling: Conduct enzyme inhibition assays (e.g., CYP450 or kinase targets) to confirm target specificity .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing the compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm triazole proton signals (δ 8.1–8.9 ppm) and nitrile carbon (δ 115–120 ppm) .

- Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 208.0965 for C₇H₁₀N₅) .

- HPLC-PDA: Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect by-products .

Advanced: What strategies are effective in resolving crystallographic data inconsistencies when determining the compound's structure?

Methodological Answer:

For X-ray crystallography challenges:

Data Collection: Use high-resolution synchrotron sources (≤1.0 Å) to minimize noise .

Refinement Software: Apply SHELXL for small-molecule refinement, leveraging constraints for disordered nitrile/triazole groups .

Validation Tools: Cross-validate with ORTEP-III for thermal ellipsoid visualization and PLATON for symmetry checks .

Database Cross-Referencing: Compare bond lengths/angles with CCDC entries (e.g., CCDC-1441403 for triazole analogs) .

Advanced: How do structural modifications at the triazole or nitrile groups influence the compound's enzyme inhibition efficacy?

Methodological Answer:

Modifications alter binding affinity and steric interactions:

- Nitrile Group: Replacing –CN with –COOH increases polarity, enhancing solubility but reducing membrane permeability .

- Triazole Substituents: Bulky groups (e.g., bromine at position 3) improve hydrophobic interactions with enzyme pockets (e.g., CYP51 in antifungal studies) .

- Case Study:

- Original Compound: IC₅₀ = 15 µM (CYP51).

- Brominated Analog: IC₅₀ = 6.2 µM due to enhanced van der Waals contacts .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis due to nitrile vapor toxicity .

- Waste Disposal: Neutralize with alkaline hydrogen peroxide before disposal to degrade cyanide by-products .

Advanced: How can computational modeling (e.g., molecular docking) predict the compound's interactions with biological targets?

Methodological Answer:

Ligand Preparation: Optimize 3D geometry using Gaussian09 at the B3LYP/6-31G* level .

Docking Software: Use AutoDock Vina with flexible triazole/nitrile torsions to explore binding poses .

Validation: Compare docking scores (∆G) with experimental IC₅₀ values to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.